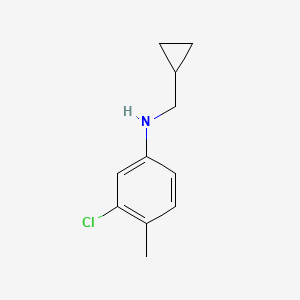
3-chloro-N-(cyclopropylmethyl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(cyclopropylmethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a methyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline typically involves the reaction of 4-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The chloro group is introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(cyclopropylmethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(cyclopropylmethyl)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The chloro group and the cyclopropylmethyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving enzyme inhibition or receptor modulation, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-methylaniline: Similar structure but lacks the cyclopropylmethyl group.
3-chloro-N-(cyclopropylmethyl)aniline: Similar structure but lacks the methyl group on the aniline ring.
Uniqueness
3-chloro-N-(cyclopropylmethyl)-4-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the methyl group on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)-4-methylaniline |
InChI |
InChI=1S/C11H14ClN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
InChI Key |
RTTIJCUCHIBWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



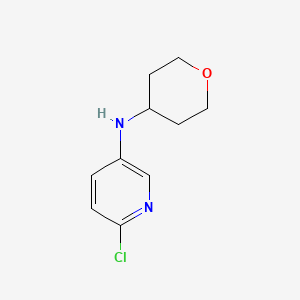
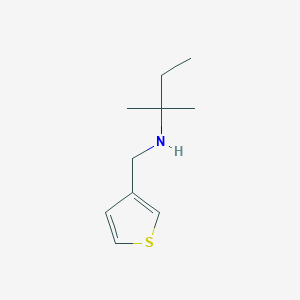
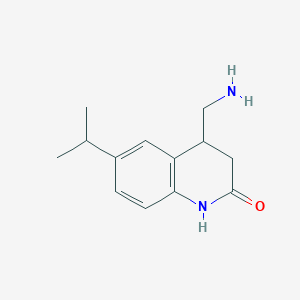
![Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13300152.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B13300154.png)
![1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol](/img/structure/B13300156.png)
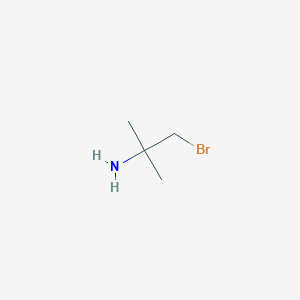
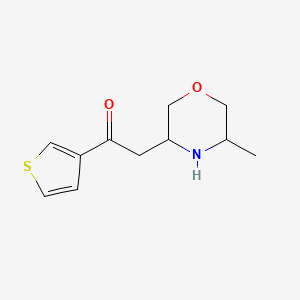
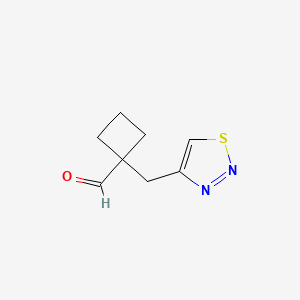
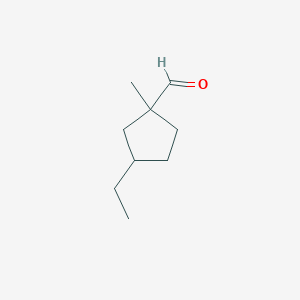
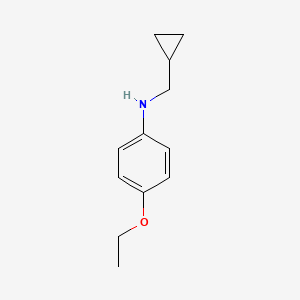
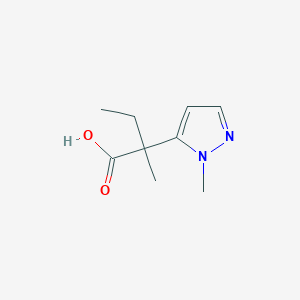
![2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300226.png)
